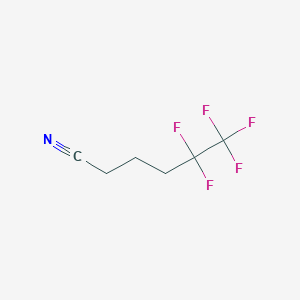

5,5,6,6,6-Pentafluorohexanenitrile

Description

Significance of Perfluorinated and Partially Fluorinated Organic Compounds in Contemporary Chemical Research

Perfluorinated and polyfluoroalkyl substances (PFAS) are characterized by their exceptional stability, a direct result of the strength of the carbon-fluorine bond, one of the strongest in organic chemistry. greenpeace.towikipedia.org This stability imparts desirable properties such as resistance to heat, oil, stains, grease, and water. wikipedia.org Consequently, these compounds have found utility as surfactants, surface protectors, and in the manufacturing of polymers, paints, and firefighting foams. greenpeace.toncasi.orgnih.gov

Partially fluorinated compounds, in contrast, offer a nuanced set of characteristics. They often retain some of the properties of their hydrocarbon analogues while benefiting from the unique attributes conferred by fluorine. This can lead to enhanced metabolic stability, altered acidity, and modified conformational preferences, making them valuable tools in drug design and materials science.

Overview of Nitrile Functional Group Reactivity in the Presence of Fluorine Substitution

The nitrile group (–C≡N) is a versatile functional group in organic synthesis. The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack. libretexts.org This reactivity can be modulated by the presence of adjacent electron-withdrawing groups. nih.gov

Structural and Electronic Considerations of 5,5,6,6,6-Pentafluorohexanenitrile

The specific placement of five fluorine atoms at the terminal end of the hexanenitrile (B147006) chain in this compound imparts distinct structural and electronic features to the molecule.

The presence of both geminal (two fluorine atoms on the same carbon) and vicinal (fluorine atoms on adjacent carbons) substitution in this compound has a profound impact on the molecule's electronic landscape. The high electronegativity of fluorine leads to a significant polarization of the C-F bonds, creating a region of high electron density around the fluorine atoms and a corresponding electron deficiency on the adjacent carbon atoms. nih.gov This strong electron-withdrawing effect propagates along the carbon chain, influencing the reactivity of the distant nitrile group. nih.gov The cumulative effect of five fluorine atoms at the C5 and C6 positions results in a substantial inductive pull of electron density away from the rest of the molecule.

The conformation of a molecule, or its three-dimensional arrangement in space, is critical to its properties and function. Fluorine substitution is known to have a significant impact on molecular conformation. nih.govnih.govresearchgate.net In the case of this compound, the bulky and highly electronegative fluorine atoms at the end of the alkyl chain would be expected to introduce considerable steric hindrance.

Hypothetically, the conformational preferences of the fluoroalkyl chain would be governed by a complex interplay of steric repulsions between the fluorine atoms and electrostatic interactions. Studies on related fluorinated alkanes have shown that the 1,3-difluoro motif can strongly influence chain conformation, with a tendency to adopt arrangements that minimize unfavorable interactions. nih.govnih.govresearchgate.netacs.org It is plausible that the pentafluoroethyl group in this compound would similarly dictate the preferred conformations of the hexanenitrile backbone, potentially favoring more extended or specific bent structures to alleviate steric strain and optimize electrostatic interactions. This conformational control can be a powerful tool in designing molecules with specific shapes and properties. nih.gov

Data and Compound Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) |

| 5,5,6,6,6-Pentafluorohexan-1-ol | 58556-45-9 | C₆H₉F₅O | Not available |

| 1H,1H,2H,2H-Perfluorohexan-1-ol | 2043-47-2 | C₆H₅F₇O | >150 |

Structure

3D Structure

Properties

CAS No. |

252949-44-3 |

|---|---|

Molecular Formula |

C6H6F5N |

Molecular Weight |

187.11 g/mol |

IUPAC Name |

5,5,6,6,6-pentafluorohexanenitrile |

InChI |

InChI=1S/C6H6F5N/c7-5(8,6(9,10)11)3-1-2-4-12/h1-3H2 |

InChI Key |

HMHJMLOBKIRLHB-UHFFFAOYSA-N |

Canonical SMILES |

C(CC#N)CC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,5,6,6,6 Pentafluorohexanenitrile and Analogous Systems

Direct Synthetic Routes to 5,5,6,6,6-Pentafluorohexanenitrile

Direct methods for the synthesis of this compound often involve the transformation of readily available fluorinated precursors.

Conversion from Fluorinated Alcohol Precursors (e.g., 5,5,6,6,6-Pentafluorohexan-1-ol)

A common and effective strategy for the synthesis of nitriles is the conversion of primary alcohols. chemistrysteps.com For the synthesis of this compound, the precursor 5,5,6,6,6-Pentafluorohexan-1-ol can be utilized. nih.gov This transformation can be achieved through a two-step process. First, the alcohol is converted into a good leaving group, such as a tosylate or a halide. Subsequently, a nucleophilic substitution reaction with a cyanide salt, like sodium or potassium cyanide, is performed to introduce the nitrile functionality. chemistrysteps.comchemguide.co.uk The reaction of a primary alcohol with a cyanide salt in the presence of a suitable activating agent can lead to the formation of the corresponding nitrile. chemistrysteps.com

Another approach involves the oxidation of the primary alcohol to an aldehyde, which can then be converted to the nitrile. chemistrysteps.com Nickel-based catalysts have been shown to be effective for the conversion of primary alcohols to nitriles using ammonia (B1221849) as the nitrogen source under oxidant-free conditions. rsc.org This process typically follows a dehydrogenation-imination-dehydrogenation sequence. rsc.org

A one-step conversion of alcohols to nitriles with a simultaneous two-carbon chain elongation has also been reported using (cyanomethyl)trimethylphosphonium iodide. nih.govorganic-chemistry.org This method, however, would not directly produce this compound from 5,5,6,6,6-Pentafluorohexan-1-ol but would yield a longer-chain nitrile.

The reactivity of the hydroxyl group in 5,5,6,6,6-Pentafluorohexan-1-ol is not significantly affected by the distant pentafluoroethyl group, allowing it to undergo typical alcohol reactions. researchgate.net

Synthesis of 2-amino-5,5,6,6,6-pentafluorohexanenitrile (B8329174) via Halogenated Intermediates

The synthesis of α-aminonitriles, such as 2-amino-5,5,6,6,6-pentafluorohexanenitrile, is a valuable transformation in organic chemistry as they are precursors to α-amino acids. derpharmachemica.comrsc.org The classical Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and a cyanide source, is a well-established method for preparing α-aminonitriles. derpharmachemica.comresearchgate.net

For the synthesis of 2-amino-5,5,6,6,6-pentafluorohexanenitrile, a plausible route would involve the corresponding aldehyde, 5,5,6,6,6-pentafluorohexanal, as a key intermediate. This aldehyde could then undergo a Strecker-type reaction.

Alternatively, α-aminonitriles can be synthesized from tertiary amines through oxidative cyanation. organic-chemistry.org Various catalytic systems, including ruthenium chloride and iron-based catalysts, have been employed for this transformation. researchgate.netorganic-chemistry.org The synthesis can also be achieved from N-fluorotosylsulfonamides through a transition-metal-free α-cyanation, which proceeds via the elimination of HF. organic-chemistry.org

The alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base with a suitable halogenated fluoroalkane is another powerful method for the asymmetric synthesis of fluorinated α-amino acids, and by extension, their nitrile precursors. beilstein-journals.org For instance, a fluorinated alkyl iodide can be used to alkylate the complex, leading to the desired product with high diastereoselectivity. beilstein-journals.org

Indirect and Analogous Strategies for Fluorinated Nitrile Synthesis

Indirect methods and strategies for synthesizing analogous fluorinated nitriles often involve the transformation of other functional groups, such as carboxylic acid derivatives or aldehydes.

Functional Group Transformation from Perfluoroalkyl Carboxylic Acid Derivatives

Perfluoroalkyl carboxylic acid derivatives serve as versatile starting materials for the synthesis of fluorinated nitriles.

A general route to nitriles involves the dehydration of primary amides. google.comyoutube.com Perfluoroalkyl amides can be prepared from the corresponding perfluoroalkyl acyl fluorides by reaction with ammonia or an amine. google.com The resulting amide can then be dehydrated using a variety of reagents, such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) in the presence of a base like pyridine (B92270), to yield the perfluoroalkyl nitrile. chemguide.co.ukgoogle.comgoogle.com The reaction of a fluoro-amide with pyridine and trifluoroacetic anhydride in a polar solvent can lead to high yields of the corresponding fluoro-nitrile. google.com Perfluoroacyl fluorides can also be converted to other perfluoroacyl halides (chlorides, bromides, and iodides) by treatment with anhydrous lithium halides, which could then be further functionalized. rsc.org

| Starting Material | Reagent(s) | Intermediate | Product | Yield (%) |

| Fluoro-ester | Ammonia/Ammonium (B1175870) Hydroxide | Fluoro-amide | - | - |

| Fluoro-amide | Pyridine, Trifluoroacetic Anhydride | - | Fluoro-nitrile | >75% |

| Perfluoroalkyl Acyl Fluoride (B91410) | Alkali Metal Amide/Amine | Perfluoroalkyl Amide | - | - |

| Perfluoroalkyl Amide | Dehydrating Agent | - | Perfluoroalkyl Nitrile | - |

This table provides a general overview of reaction yields, which can vary based on specific substrates and conditions.

The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis. organic-chemistry.orgnih.gov A variety of methods exist, including the direct conversion using reagents like hydroxylamine (B1172632) hydrochloride in the presence of a catalyst. scirp.org The Schmidt reaction, using azides in the presence of a strong acid, can also furnish nitriles from aldehydes in high yields. organic-chemistry.orgnih.gov

The Pomeroy reaction is not directly applicable to the conversion of aldehydes to nitriles. The Wohl degradation, however, is a classic method for shortening the carbon chain of a sugar by converting an aldose to a cyanohydrin, which is then eliminated to form a nitrile. nih.gov

Modern methods for converting aldehydes to nitriles often involve the formation of an aldoxime intermediate followed by dehydration. nih.gov This can be achieved in a one-pot reaction using various reagents. For example, a mixture of an aldehyde with hydroxylamine hydrochloride can be heated in the presence of a catalyst to directly yield the nitrile. scirp.org

| Aldehyde Type | Reagent(s) | Conditions | Yield (%) |

| Aromatic Aldehyde | O-phenylhydroxylamine hydrochloride | Methanol/Phosphate Buffer, 60°C | 99% |

| Unsaturated Aromatic Aldehyde | O-phenylhydroxylamine hydrochloride | Methanol/Phosphate Buffer, 60°C | 63% |

| Unsaturated Aliphatic Aldehyde | O-phenylhydroxylamine hydrochloride | Methanol/Phosphate Buffer, 60°C | 58% |

| N-Boc-4-piperidine-acetaldehyde | O-phenylhydroxylamine hydrochloride | Methanol/Phosphate Buffer, 60°C | 60% |

Data adapted from a study on the conversion of aldehydes to nitriles using O-phenylhydroxylamine hydrochloride. nih.gov The yields are for specific substrates and may not be representative of all aldehydes.

Electrophilic Fluorination of Unfluorinated or Partially Fluorinated Nitrile Scaffolds

Electrophilic fluorination is a primary method for introducing fluorine atoms into organic molecules by combining a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org While elemental fluorine can be used, reagents featuring a nitrogen-fluorine (N-F) bond have become the standard due to their enhanced safety, stability, and ease of handling. wikipedia.orgresearchgate.netorganicreactions.org These reagents are particularly effective for the fluorination of positions activated by electron-withdrawing groups, such as a nitrile. researchgate.net

Utilization of N-F Reagents (e.g., Selectfluor, NFSI, F-TEDA-BF4)

A range of N-F reagents, available commercially, provide a source of electrophilic fluorine ("F+"). organicreactions.orgacsgcipr.org These reagents are generally categorized as neutral (like N-fluorosulfonimides) or cationic quaternary ammonium salts, with the latter typically being more powerful fluorinating agents. wikipedia.orgorganicreactions.org

Selectfluor (F-TEDA-BF₄) , or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly effective and widely used cationic N-F reagent. numberanalytics.comenamine.netsigmaaldrich.com It is a stable, crystalline solid capable of fluorinating a wide array of substrates, including those with nitrile functionalities, often under mild conditions. numberanalytics.comenamine.net For instance, benzylic positions adjacent to electron-withdrawing nitrile groups can be deprotonated to form an anion, which then attacks Selectfluor to generate the corresponding benzyl (B1604629) fluoride. researchgate.net Selectfluor's reactivity is also harnessed in various other transformations, including oxidative cyanations of alkenes to produce branched alkenyl nitriles. organic-chemistry.org

N-Fluorobenzenesulfonimide (NFSI) is another prominent N-F reagent. wikipedia.orgnumberanalytics.com As a neutral reagent, it is a potent electrophilic fluorine source used to fluorinate diverse nucleophiles. numberanalytics.comorganic-chemistry.org Its stability and commercial availability have made it a staple in organofluorine chemistry. numberanalytics.combeilstein-journals.org NFSI is effective in the fluorination of carbanions, silyl (B83357) enol ethers, and other electron-rich systems. organic-chemistry.orgnih.gov Palladium-catalyzed reactions have utilized NFSI for the ortho-C–H fluorination of aromatic compounds containing directing groups. nih.gov

The table below summarizes representative electrophilic fluorination reactions using N-F reagents on substrates relevant to nitrile synthesis.

| Substrate Type | Reagent | Conditions | Product Type | Yield | Citation |

| para-substituted benzylic nitrile | Selectfluor | KOH or n-BuLi, THF | para-substituted benzyl fluoride | Not specified | researchgate.net |

| Acetoacetanilide | F-TEDA-BF₄ | Acetonitrile/Water, RT, 24h | 2,2-difluoro-3-oxo-N-phenylbutanamide | 92% | tcichemicals.com |

| 1,3-dicarbonyl compounds | F-TEDA-BF₄ | Water, Micellar System (SDS) | α-fluoroketones | Good | organic-chemistry.org |

| 2-Arylbenzo[d]thiazoles | NFSI | Pd(PPh₃)₄, l-proline | ortho-Fluorinated products | Moderate to good | nih.gov |

| Thiazoles | NFSI | Solvent-free, 135-140 °C | 4,4,5-trifluorothiazoles | Good | nih.gov |

Mechanistic Investigations of Electrophilic Fluorination on Nitrile Substrates

The precise mechanism of electrophilic fluorination by N-F reagents remains a subject of investigation and debate. wikipedia.org Two primary pathways are generally considered: a direct Sɴ2-type attack of the nucleophile on the fluorine atom, or a single-electron transfer (SET) process. wikipedia.orgnih.gov

In the Sɴ2 mechanism , the carbon-centered nucleophile directly attacks the electrophilic fluorine atom of the N-F reagent, leading to the displacement of the nitrogen-containing leaving group in a single concerted step. Evidence supporting this pathway includes experiments with aryl Grignard and aryllithium reagents, which give similar product yields despite having different tendencies to engage in SET processes. wikipedia.org

The Single-Electron Transfer (SET) mechanism proposes an alternative route where an initial electron transfer from the nucleophile to the N-F reagent occurs. This forms a radical cation and a radical species. For substrates like electron-rich olefins, this pathway is often considered. nih.gov However, radical probe experiments with certain enol ethers have failed to yield rearranged products, which would be expected from a radical intermediate, thus lending support to the Sɴ2 pathway in those cases. wikipedia.org For palladium-catalyzed fluorinations, mechanistic studies have suggested the involvement of high-valent palladium intermediates, such as Pd(IV), which can capture a fluoride ion and subsequently transfer it to the substrate. nih.gov

Studies on glycal substrates using Selectfluor did not detect products characteristic of a radical process, suggesting that a single electron transfer is not involved in the initial attack of the glycal on the reagent. acs.org The mechanism can be highly dependent on the specific substrate, the N-F reagent used, and the reaction conditions.

Radical Addition Reactions Involving Perfluoroalkyl Iodides and Allylic Substrates

Radical addition reactions provide a powerful method for constructing carbon-carbon bonds and introducing fluorinated alkyl chains. The addition of perfluoroalkyl iodides (Rғ-I) across the double bond of an allylic substrate is a classic strategy for synthesizing molecules containing a perfluoroalkyl group. This approach is applicable to the synthesis of precursors for this compound, where an allylic nitrile or a related substrate could serve as the radical acceptor.

The reaction is typically initiated by radical initiators (e.g., AIBN, peroxides) or photochemical methods, which generate a perfluoroalkyl radical (Rғ•) from the perfluoroalkyl iodide. This highly electrophilic radical then adds to the alkene of the allylic substrate. The resulting carbon-centered radical intermediate subsequently abstracts an iodine atom from another molecule of Rғ-I, propagating the radical chain and forming the desired addition product.

Palladium-Catalyzed Coupling Reactions for Fluorinated Nitrile Precursors (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. The Heck and Suzuki reactions, in particular, offer robust platforms for constructing the carbon skeleton of fluorinated nitriles. researchgate.netmdpi.comnih.gov

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. organic-chemistry.org This reaction is highly attractive for synthesizing fluorinated compounds as it can efficiently create carbon-carbon double bonds bearing fluoroalkyl groups. researchgate.netmdpi.com For instance, a fluorinated alkene can be coupled with an aryl halide, or a fluorinated aryl halide can be coupled with an alkene. mdpi.com The reaction generally tolerates a wide range of functional groups, and recent advancements have enabled the use of various fluorine-containing reagents as coupling partners. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling reaction forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. mdpi.com This method is noted for its mild reaction conditions and high functional group tolerance, including compatibility with nitrile groups. nih.govacs.org Recent developments have demonstrated the successful Suzuki coupling of alkyl fluorides with aryl- and alkenylboronic acids, using either palladium or nickel catalysts. nih.gov This highlights the possibility of activating C-F bonds for cross-coupling, a significant challenge in fluoro-organic chemistry. nih.govacs.org Supported palladium nanoparticles have also been developed as heterogeneous, recyclable catalysts for the Suzuki-Miyaura synthesis of fluorinated biphenyl (B1667301) derivatives. mdpi.com

The table below provides an overview of relevant palladium-catalyzed coupling reactions.

| Reaction Type | Coupling Partners | Catalyst System | Key Features | Citation |

| Heck | Sulfonyl Chlorides and Olefins | PdCl₂ in nitrile-functionalized ionic liquid | Efficient C=C bond formation, catalyst recycling | researchgate.net |

| Heck | 2-Bromo-3,3,3-trifluoropropene and Acrylamides | Pd(0) | Synthesis of 3-trifluoromethylated 1,3-butadienes | researchgate.net |

| Heck | Fluorinated Haloaryls and Olefins | Pentafluorophenyl palladium complexes | Catalytic insertion into a metal-perfluoroaryl bond | acs.org |

| Suzuki | Benzylic/Aliphatic Fluorides and Aryl/Alkenylboronic Acids | Pd or Ni complexes with LiI | C(sp³)–F bond activation, high functional group tolerance | nih.gov |

| Suzuki | Fluorinated Aryls and Arylboronic Acids | PdNPs on COOH-modified graphene | Heterogeneous, recyclable catalyst system | mdpi.com |

| Suzuki | Tetrafluoroethylene (TFE) and Arylboronates | Pd(0)/PR₃ | Base-free coupling, C-F bond cleavage of TFE | mdpi.com |

One-Pot Synthetic Approaches to Perfluoroalkyl-Substituted Nitrile N-Oxides

Nitrile N-oxides are valuable 1,3-dipoles used extensively in cycloaddition reactions, a cornerstone of "click chemistry". researchgate.net The synthesis of nitrile N-oxides substituted with perfluoroalkyl groups has been achieved through efficient one-pot methodologies. These methods often involve the dehydration of a precursor, such as a nitroalkane derivative. acs.org

One approach involves the Michael addition of a polymer anion to a nitrostyrene (B7858105) precursor, followed by dehydration with concentrated sulfuric acid to yield the polymer nitrile N-oxide in a one-pot process. acs.org Another study demonstrates a one-pot synthesis of a stable, isolable perfluoroalkyl-substituted nitrile N-oxide, which can be used for highly efficient surface modification of materials via catalyst-free click reactions. researchgate.net The introduction of bulky substituents, such as perfluoroalkyl groups, can enhance the stability of the resulting nitrile N-oxide, making it an isolable and storable reagent. researchgate.net

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 5,5,6,6,6 Pentafluorohexanenitrile

Nucleophilic Reactivity of the Nitrile Group in Fluorinated Contexts

The carbon-nitrogen triple bond in a nitrile is inherently polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgfiveable.me In the case of 5,5,6,6,6-pentafluorohexanenitrile, the potent electron-withdrawing nature of the distal pentafluoroethyl group further enhances the electrophilicity of the nitrile carbon, making it more reactive towards nucleophilic addition compared to non-fluorinated analogues. nih.gov

Addition Reactions to the Nitrile Moiety

The electrophilic carbon of the nitrile group in this compound is a prime target for various nucleophiles. These reactions typically proceed via a nucleophilic addition mechanism to form an intermediate imine anion, which can then be further transformed depending on the reaction conditions and the nucleophile used. libretexts.orgopenstax.org

Hydrolysis: In the presence of aqueous acid or base, the nitrile can be hydrolyzed. The reaction initially produces an amide, which can then undergo further hydrolysis to yield a carboxylic acid. libretexts.orgopenstax.org The strong electron-withdrawing fluorine atoms can influence the rate of this process.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile group. chemistrysteps.com The initial addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. This provides a valuable route for C-C bond formation.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgchemistrysteps.com The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. chemistrysteps.com

Table 1: Examples of Nucleophilic Addition Reactions to Nitriles

| Reagent/Condition | Intermediate Product | Final Product | Product Type |

| H₂O, H⁺ or OH⁻ | Amide | Carboxylic Acid | Hydrolysis |

| 1. R-MgX, 2. H₃O⁺ | Imine Anion | Ketone | Grignard Reaction |

| 1. LiAlH₄, 2. H₂O | Dianion | Primary Amine | Reduction |

Cross-Coupling Reactions Utilizing the Nitrile Functionality

While traditionally viewed as a functional group for transformation via addition reactions, the nitrile group can also participate in more advanced cross-coupling reactions, particularly those involving transition metals. These "decyanative" cross-coupling reactions involve the cleavage of the C-CN bond and the formation of a new bond. researchgate.netresearchgate.net

Recent advancements have focused on photoredox-catalyzed methods where aromatic or alkyl nitriles can be coupled with various radical precursors. researchgate.net In these processes, the nitrile can act as a coupling partner where the cyano group is ultimately eliminated. For instance, a general mechanism involves the single-electron reduction of the nitrile to form a radical anion, which then couples with a carbon-centered radical. researchgate.net Subsequent elimination of the cyanide anion leads to the final cross-coupled product. acs.org While specific examples involving this compound are not prevalent in the literature, the principles of decyanative arylation or alkylation could potentially be applied. researchgate.netacs.org

Transformations Involving the Fluorinated Alkyl Chain

The pentafluoroethyl group exerts a powerful influence on the reactivity of the entire molecule, extending to the alkyl chain.

Influence of Fluorine Substitution Pattern on Reaction Selectivity and Rate

The presence of five fluorine atoms on carbons 5 and 6 has profound electronic and steric effects that modulate the molecule's reactivity. rsc.orgrsc.org

Inductive Effect: Fluorine is the most electronegative element, and its presence causes a strong electron-withdrawing inductive effect (-I effect) that propagates along the carbon chain. This effect acidifies the C-H bonds on the carbons alpha and beta to the nitrile group (positions 2 and 3), making them more susceptible to deprotonation by a strong base.

Steric Hindrance: The bulky pentafluoroethyl group can sterically hinder reactions at adjacent positions, potentially directing reactions to less hindered sites further down the chain.

Reaction Rate: The electron-withdrawing nature of the fluorinated chain can significantly impact reaction rates. For nucleophilic substitution reactions on the alkyl chain, the rate might be decreased at positions close to the fluorine atoms due to the deactivation of C-H bonds. Conversely, reactions involving the formation of a carbanion may be accelerated due to the stabilization of the negative charge by the inductive effect. nih.gov

Table 2: Predicted Effects of the Pentafluoroethyl Group on Reactivity

| Position | C-H Bond Acidity | Susceptibility to Nucleophilic Attack | Steric Hindrance |

| C-2 | Increased | Increased | Low |

| C-3 | Slightly Increased | Moderate | Moderate |

| C-4 | Minimally Affected | Decreased | High |

Derivatization at C-H Bonds Adjacent to Fluorinated Centers

The modification of C-H bonds on the alkyl chain offers a pathway to introduce new functional groups. The challenge lies in achieving regioselectivity due to the similar nature of the multiple C-H bonds. nih.gov However, the electronic influence of the pentafluoroethyl group can be exploited.

Functionalization of C-H bonds adjacent to electron-withdrawing groups is an active area of research. nih.govresearchgate.net Methods like radical halogenation or metal-catalyzed C-H activation could potentially be used to selectively functionalize the C-H bonds in this compound. For example, undirected borylation reactions have been shown to functionalize strong alkyl C-H bonds, which could then be further derivatized. nih.gov The altered acidity of the C-H bonds near the fluorinated tail could direct such reactions to a specific position under carefully controlled conditions.

Formation and Reactivity of Perfluoroacyl Imidates from Perfluoroalkyl Nitriles

Perfluoroalkyl nitriles are known precursors for synthesizing perfluoroacyl imidates. acs.orgacs.org This transformation is typically achieved through a variation of the Pinner reaction. wikipedia.orgnrochemistry.com In this acid-catalyzed reaction, the nitrile reacts with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org

The general mechanism involves the protonation of the nitrile nitrogen, which activates the nitrile carbon for nucleophilic attack by an alcohol. nrochemistry.com The resulting Pinner salt is a reactive intermediate. wikipedia.org Due to the electron-poor nature of the perfluoroalkyl group in compounds like this compound, the nitrile is a good electrophile, making it suitable for this reaction. wikipedia.org

These resulting imidates are versatile synthetic intermediates. For example, they can be hydrolyzed to form esters or react with amines to produce amidines. nrochemistry.com Recent studies have also explored Lewis acid-promoted Pinner reactions as a milder alternative to traditional strong acid catalysis, which could be beneficial for substrates with sensitive functional groups. nih.govnih.gov

Cycloaddition Chemistry Involving Fluorinated Nitrile Derivatives (e.g., Nitrile N-Oxides)

While specific studies detailing the cycloaddition reactions of this compound are not extensively documented in publicly available literature, the general reactivity of fluorinated nitriles provides a framework for understanding its potential behavior. The electron-withdrawing nature of the perfluoroalkyl group is known to enhance the reactivity of adjacent functional groups. nih.gov

In the context of cycloaddition reactions, nitriles can be converted into more reactive 1,3-dipoles, such as nitrile oxides. Nitrile oxides are valuable intermediates in the synthesis of five-membered heterocycles, most notably isoxazolines and isoxazoles, through [3+2] cycloaddition reactions with alkenes and alkynes, respectively. nih.govyoutube.com The general transformation of a nitrile to a nitrile oxide allows for the construction of these heterocyclic rings with a high degree of regioselectivity and stereoselectivity. nih.govopenstax.org

The process of a 1,3-dipolar cycloaddition of a nitrile oxide involves the reaction of the nitrile oxide with a dipolarophile (e.g., an alkene). The reaction proceeds via a concerted mechanism, leading to the formation of a five-membered ring. youtube.com The presence of a fluorinated substituent, such as the pentafluoroethyl group in the hypothetical 5,5,6,6,6-pentafluorohexane-nitrile N-oxide, would be expected to influence the electronic nature and stability of the nitrile oxide, as well as the regiochemical outcome of the cycloaddition.

Table 1: General Scheme for Nitrile Oxide Cycloaddition

| Reactants | Product | Reaction Type |

| Nitrile Oxide (R-C≡N⁺-O⁻) + Alkene (R'-CH=CH-R'') | Isoxazoline (B3343090) | [3+2] Cycloaddition |

| Nitrile Oxide (R-C≡N⁺-O⁻) + Alkyne (R'-C≡C-R'') | Isoxazole (B147169) | [3+2] Cycloaddition |

This table represents a generalized reaction scheme and is not based on specific experimental data for this compound.

Application in Multi-Component Reactions for Heterocycle Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the starting materials, are a powerful tool in synthetic chemistry for the efficient construction of complex molecules, particularly heterocycles. Nitriles are versatile reactants in a variety of MCRs.

Although specific examples of this compound participating in MCRs for heterocycle synthesis are not readily found in the literature, the reactivity of the nitrile group suggests its potential applicability. The electrophilic carbon atom of the nitrile is susceptible to nucleophilic attack, a key step in many MCRs. For instance, in the synthesis of substituted pyridines, nitriles can undergo [2+2+2] cycloaddition reactions with diynes, catalyzed by transition metals.

The electron-withdrawing pentafluoroethyl group in this compound would enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity in MCRs. This enhanced reactivity could be beneficial in reactions such as the synthesis of substituted pyrroles from nitriles and alkynes.

Table 2: Illustrative Examples of Nitrile-Containing Multi-Component Reactions for Heterocycle Synthesis

| Reaction Name/Type | Reactants | Heterocyclic Product |

| Gewald Reaction | α-Cyanoester, Aldehyde/Ketone, Elemental Sulfur | Thiophene |

| Hantzsch Dihydropyridine Synthesis (variant) | β-Ketoester, Aldehyde, Nitrile, Ammonia (B1221849) | Dihydropyridine |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino Amide |

Note: This table provides general examples of MCRs involving nitriles and does not represent specific reactions of this compound.

Advanced Research Applications in Chemical Synthesis and Materials Science

5,5,6,6,6-Pentafluorohexanenitrile as a Key Building Block in Complex Organic Synthesis

The structure of this compound, featuring a reactive nitrile group at one end of a carbon chain and a stable pentafluoroethyl group at the other, makes it a strategic building block in organic synthesis. The strong electron-withdrawing nature of the fluorine atoms influences the reactivity of the entire molecule, while the nitrile group offers a gateway to numerous chemical transformations.

The typical reactions that this compound can undergo are characteristic of nitriles and fluorinated compounds. The nitrile group is susceptible to nucleophilic addition, allowing for its conversion into amides or carboxylic acids through hydrolysis. Furthermore, it can be reduced to form primary amines using potent reducing agents like lithium aluminum hydride. evitachem.com These transformations are fundamental to its role as a versatile intermediate.

| Reaction Type | Reagent Example | Resulting Functional Group |

| Nucleophilic Addition & Hydrolysis | H₂O, H⁺/OH⁻ | Carboxylic Acid (-COOH) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) |

This table showcases the primary transformations of the nitrile group in this compound, making it a versatile precursor.

Synthesis of Fluorinated Heterocycles and Carbocycles

The nitrile functional group is a well-established precursor for the formation of nitrogen-containing heterocycles. Through cycloaddition reactions, the carbon-nitrogen triple bond can participate in the construction of various ring systems. While specific, detailed examples for this compound are not widespread in literature, its application in the synthesis of heterocyclic compounds such as soluble guanylate cyclase activators has been noted in patent literature. google.com The synthesis of derivatives like 2-amino-5,5,6,6,6-pentafluorohexanenitrile (B8329174) further highlights its utility as a starting material for more complex, functionalized molecules that can serve as precursors to heterocyclic structures. google.com

Precursor for Advanced Pharmaceutical Intermediates (Generic Chemical Class, not specific drugs or trials)

The incorporation of fluorine into drug molecules is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. sciencedaily.comnih.gov this compound serves as a valuable intermediate in this context. evitachem.com Its ability to be converted into fluorinated amines, amides, and carboxylic acids allows for its integration into larger, biologically active scaffolds. For instance, patent literature describes its use in the preparation of soluble guanylate cyclase activators, a class of therapeutic agents. google.comgoogle.com The pentafluoroethyl group remains as a stable, fluorine-rich moiety within the final molecule, imparting the desired physicochemical properties.

Building Blocks for Agrochemical Intermediates

Similar to the pharmaceutical industry, the agrochemical sector frequently utilizes fluorinated compounds to improve the efficacy and stability of pesticides and herbicides. researchgate.netnumberanalytics.com this compound is identified as a building block for agrochemical intermediates. evitachem.com The synthesis of fluorinated heterocycles is particularly relevant, as these structures are prevalent in modern agrochemicals. nih.gov The chemical versatility of the nitrile group allows for the creation of various fluorinated synthons that are subsequently used to build the complex active ingredients found in crop protection products.

Role in the Design and Synthesis of Functional Materials

The unique properties imparted by the dense cluster of fluorine atoms make this compound a candidate for the development of advanced functional materials, particularly in areas requiring high thermal stability and specific electrochemical properties.

Components for Specialized Electrolytes (e.g., Lithium-Ion Batteries)

Fluorinated compounds are increasingly used as additives or co-solvents in the electrolytes of lithium-ion batteries to improve safety and performance, especially at high voltages. researchgate.net Nitriles have also been explored as additives to enhance the stability of the electrode-electrolyte interface. acs.org

While research specifically detailing the use of this compound is limited, studies on analogous fluorinated nitriles provide strong evidence for its potential in this application. For example, 3-(2,2,3,3,3-pentafluoropropoxy) propanenitrile (F5EON) has been reported as a co-solvent that enables weakly solvated structures, leading to better kinetic performance in Li/CFₓ batteries. acs.org In another study, 1,3,6-hexanetricarbonitrile (B156369) (HTCN) was used as an additive to form a stable protective interphase on both the anode and cathode in high-energy lithium metal batteries. rsc.org

These examples suggest that a compound like this compound could contribute to forming a robust, LiF-rich solid electrolyte interphase (SEI), which is crucial for preventing dendrite formation and improving cycling stability. nih.gov

| Fluorinated Nitrile Additive/Co-Solvent | Battery System | Observed Benefit |

| 3-(2,2,3,3,3-pentafluoropropoxy) propanenitrile (F5EON) acs.org | Li/CFₓ | Superior energy density (1703 Wh·kg⁻¹) at high current density. |

| 1,3,6-hexanetricarbonitrile (HTCN) rsc.org | NCM811//Li Metal | Excellent cycling stability (88% capacity retention after 120 cycles). |

This table presents performance data from studies on fluorinated nitriles analogous to this compound, illustrating the potential benefits for battery applications.

Synthetic Precursors for Advanced Polymer Architectures

High-performance polymers often require monomers that can impart properties such as thermal stability and chemical resistance. This compound has been identified as a monomer for producing fluorinated polymers with these characteristics. evitachem.com The nitrile group can participate in polymerization reactions, or it can be chemically modified into other functional groups (like an amine) prior to polymerization. A general process for creating fluoropolymers with nitrile end groups has also been described, involving the polymerization of fluorinated monomers in the presence of a nitrile-containing compound. google.com This allows for the synthesis of fluoropolymers that can be subsequently cross-linked or functionalized via reactions at the terminal nitrile group, leading to advanced polymer architectures with tailored properties.

Chemical Building Blocks for Functionalized Surfaces and Coatings

The unique properties of fluorinated compounds, such as hydrophobicity, oleophobicity, and low surface energy, make them highly desirable for creating specialized surfaces and coatings. The nitrile functionality of this compound offers a versatile handle for chemical modification, allowing it to be anchored to various substrates.

A promising avenue for the application of fluorinated nitriles is in catalyst-free surface modifications. This approach is particularly advantageous as it avoids potential contamination of the surface with metal catalysts, which can be detrimental to the performance of electronic and biomedical devices. One of the key reactions enabling such modifications is the 1,3-dipolar cycloaddition of nitrile oxides.

Nitrile oxides, which can be generated from nitriles, are highly reactive intermediates that readily undergo cycloaddition reactions with carbon-carbon double or triple bonds without the need for a catalyst. researchgate.netnih.govchem-station.comumsl.edu This "click chemistry" approach is efficient and highly specific. For a compound like this compound, the process would involve the in-situ generation of the corresponding nitrile oxide, which could then react with a surface functionalized with alkene or alkyne groups. This would result in the formation of a stable isoxazoline (B3343090) or isoxazole (B147169) linkage, respectively, covalently bonding the pentafluorohexyl group to the surface. researchgate.netmdpi.com

The resulting surface would exhibit the characteristic properties of highly fluorinated materials, such as:

Hydrophobicity and Oleophobicity: Repelling water and oils, which is useful for creating self-cleaning and anti-fouling surfaces.

Low Friction: Providing lubricity for applications in microfluidics and medical devices.

Chemical Inertness: Offering resistance to harsh chemical environments.

The general scheme for such a surface modification is depicted below:

| Step | Description | Reactants | Product |

| 1 | Generation of Nitrile Oxide | This compound | 5,5,6,6,6-Pentafluorohexane nitrile oxide |

| 2 | Surface Reaction | Nitrile Oxide + Alkene-functionalized surface | Surface with covalently bonded pentafluorohexyl groups |

This catalyst-free method holds significant potential for the development of advanced coatings for electronics, optical components, and biomedical implants where surface purity is paramount.

Utilization in the Synthesis of π-Conjugated Systems and Optoelectronic Materials

The introduction of fluorine atoms into π-conjugated polymers is a well-established strategy for tuning their electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The strong electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a polymer. researchgate.net

While direct polymerization of this compound into a π-conjugated backbone is not feasible due to its aliphatic nature, it can be envisioned as a crucial side-chain substituent. The incorporation of pentafluorohexyl side chains onto a conjugated polymer backbone could offer several advantages:

Enhanced Electron Transport: The electron-withdrawing nature of the fluoroalkyl group can enhance the electron-accepting and transport properties of the polymer, which is beneficial for n-type semiconductor materials in organic field-effect transistors (OFETs) and as electron transport layers in OPVs.

Improved Solubility and Morphology: The fluorinated side chains can improve the solubility of the conjugated polymer in organic solvents, facilitating solution-based processing. Furthermore, the self-organization of these side chains can influence the thin-film morphology, which is critical for device performance. researchgate.netnih.gov

Increased Stability: The high thermal and chemical stability of the C-F bond can impart greater environmental and operational stability to the final optoelectronic device. nih.gov

The synthesis of such polymers could involve the polymerization of monomers that already bear the this compound moiety as a side group. Alternatively, the nitrile group could be chemically transformed into a polymerizable functional group.

The impact of fluorinated side chains on the properties of conjugated polymers is a subject of ongoing research. oecd.org The table below summarizes the potential effects of incorporating a pentafluorohexyl side chain, as would be derived from this compound, on the properties of a generic π-conjugated polymer.

| Property | Effect of Pentafluorohexyl Side Chain | Rationale |

| Solubility | Increased | Disruption of interchain packing, favorable interactions with fluorinated solvents. |

| HOMO/LUMO Energy Levels | Lowered | Strong electron-withdrawing inductive effect of the perfluoroalkyl group. researchgate.net |

| Electron Mobility | Potentially Increased | Improved electron injection and transport due to lowered LUMO. |

| Thermal Stability | Increased | High bond energy of C-F bonds. |

| Film Morphology | Modified | Can induce micro-phase separation and influence π-stacking. researchgate.net |

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. mpgcamb.com It relies on the magnetic properties of atomic nuclei. mpgcamb.com For a molecule like 5,5,6,6,6-Pentafluorohexanenitrile, ¹H, ¹³C, and ¹⁹F NMR would be the most informative NMR experiments.

¹H NMR: This technique provides information about the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment. Protons near electronegative groups are "deshielded" and appear at a higher chemical shift (downfield). The splitting of signals (multiplicity) is caused by spin-spin coupling with neighboring protons and can be used to determine the connectivity of atoms.

¹³C NMR: Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom. The chemical shifts of carbon atoms are also dependent on their electronic environment.

¹⁹F NMR: Given the five fluorine atoms in this compound, ¹⁹F NMR would be a crucial technique for its characterization. youtube.com Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR analysis. youtube.comman.ac.uk The chemical shifts and coupling constants in ¹⁹F NMR are very sensitive to the electronic environment and molecular geometry, providing detailed structural information. youtube.comman.ac.uk

Interactive Data Table: Predicted NMR Data (General)

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

| ¹H | 1.5 - 3.0 | Multiplets |

| ¹³C | 10 - 120 | Singlets (decoupled) |

| ¹⁹F | -80 to -130 | Multiplets |

Note: This table represents generalized predicted ranges for similar fluorinated alkanes and should not be considered experimental data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern would likely show losses of fluorine atoms, the nitrile group, and various alkyl fragments, which would help in confirming the structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify functional groups in a molecule. rsc.orgnih.gov

IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. rsc.org Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, a strong absorption band corresponding to the C≡N (nitrile) stretching vibration would be expected around 2200-2260 cm⁻¹. vscht.cz The C-F stretching vibrations would appear in the region of 1000-1400 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nih.gov The selection rules for Raman are different from IR, meaning that some vibrations that are weak in IR may be strong in Raman, and vice versa. Raman spectroscopy is particularly useful for identifying non-polar bonds.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| C≡N (Nitrile) | 2200 - 2260 (strong) | 2200 - 2260 (strong) |

| C-F | 1000 - 1400 (strong) | 1000 - 1400 (variable) |

| C-H | 2850 - 3000 (medium) | 2850 - 3000 (strong) |

Note: This table shows typical frequency ranges for these functional groups.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS, TLC)

Chromatographic techniques are used to separate and purify components of a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is a versatile technique for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of gas chromatography for separation and mass spectrometry for detection and identification. This would be a suitable method for analyzing the volatile this compound, providing both its retention time for identification and its mass spectrum for structural confirmation.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used for monitoring the progress of a reaction and for preliminary purity assessment.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic structure of molecules. For 5,5,6,6,6-pentafluorohexanenitrile, DFT calculations can provide a wealth of information. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G**), the molecular geometry can be optimized to its lowest energy state. researchgate.net

From this optimized structure, a variety of electronic properties can be determined. The distribution of electron density, for instance, can reveal the polarity of the molecule and identify electrophilic and nucleophilic sites. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT calculations can be used to compute various reactivity descriptors. These include electronegativity, chemical hardness, and the Fukui function, which helps to predict the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, the electron-withdrawing nature of the five fluorine atoms is expected to significantly influence these properties, particularly at the carbon atoms adjacent to the nitrile group.

Ab Initio Molecular Orbital Calculations for High-Precision Electronic Analysis

For a more rigorous, albeit computationally intensive, analysis, ab initio molecular orbital calculations can be employed. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, combined with large basis sets, can provide highly accurate electronic energies and properties. researchgate.net These methods are particularly useful for benchmarking the results obtained from DFT calculations and for studying systems where electron correlation effects are significant.

In the context of this compound, high-precision ab initio calculations could be used to refine the understanding of its electron affinity and ionization potential. These calculations can also provide a more detailed picture of the electron correlation effects, which may be important due to the presence of multiple electronegative fluorine atoms and the nitrile group. The results of such calculations are considered to be close to the "true" electronic structure of the molecule in the gas phase.

Computational Studies of Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions is crucial for controlling reaction outcomes and designing new synthetic routes. Computational chemistry provides the tools to map out the potential energy surfaces of reactions involving this compound. By locating the transition state structures and calculating their energies, the activation barriers for various potential reactions can be determined.

For example, the hydrolysis of the nitrile group or nucleophilic substitution reactions at the carbon skeleton could be investigated. Computational methods can elucidate the step-by-step process of these reactions, identifying any intermediates and determining the rate-limiting step. This information is invaluable for predicting the chemical behavior of this compound under different reaction conditions and for guiding experimental studies.

Molecular Dynamics Simulations for Conformational Space Exploration (Hypothetical)

While the previous sections focused on static properties, molecules are dynamic entities. Molecular Dynamics (MD) simulations offer a way to explore the conformational space of this compound over time. mdpi.comnih.gov By simulating the motion of the atoms based on a given force field, MD can reveal the preferred conformations of the molecule and the energy barriers between them. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Analogous Fluorinated Nitriles (Focus on chemical activity, not biological)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their activity. researchgate.netnih.gov While often used in drug design, QSAR can also be applied to predict the chemical reactivity or physical properties of compounds. researchgate.netnih.gov

For a series of analogous fluorinated nitriles, a QSAR study could be developed to predict a specific chemical activity, such as their reaction rate with a common reagent or their effectiveness as a component in a particular chemical system, for instance, as an electrolyte additive in batteries. nih.gov This would involve calculating a variety of molecular descriptors for each compound in the series, including electronic, steric, and thermodynamic properties. These descriptors would then be statistically correlated with the measured chemical activity.

The resulting QSAR model could be used to predict the activity of new, unsynthesized fluorinated nitriles, thereby guiding the design of molecules with desired chemical properties. For example, a model might reveal that the reaction rate is strongly correlated with the LUMO energy and the surface area of the molecule.

Hypothetical QSAR Model for Chemical Reactivity of Fluorinated Nitriles

| Descriptor | Coefficient | Significance (p-value) |

|---|---|---|

| LUMO Energy | -0.85 | < 0.01 |

| Molecular Surface Area | +0.42 | < 0.05 |

| LogP (Octanol-Water Partition Coefficient) | +0.15 | > 0.05 (not significant) |

| Model Statistics | ||

| R² (Coefficient of Determination) | 0.92 | Indicates a good fit of the model to the data. |

Q & A

Q. How do crystallographic studies resolve ambiguities in the compound’s molecular geometry compared to computational predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.